molecular formula C16H22N2O4 B5381696 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B5381696
M. Wt: 306.36 g/mol
InChI Key: GPVRSHFHDWVBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that plays a crucial role in the metabolism of D-amino acids.

Mechanism of Action

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide inhibitor works by inhibiting the activity of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide, an enzyme that metabolizes D-amino acids. 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide inhibitor binds to the active site of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide and prevents it from metabolizing D-serine, leading to an increase in its levels in the brain. D-serine acts as a co-agonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide inhibitor has been shown to increase the levels of D-serine in the brain, which can improve cognitive function and reduce the symptoms of schizophrenia and Alzheimer's disease. Additionally, 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide inhibitor has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide inhibitor is a potent and selective inhibitor of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide, making it an ideal tool for studying the role of D-serine in various diseases. However, the use of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide inhibitor in lab experiments is limited by its solubility and stability, which can affect its efficacy.

Future Directions

The potential therapeutic applications of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide inhibitor are vast, and future research should focus on exploring its use in various diseases, including schizophrenia, Alzheimer's disease, and cancer. Additionally, research should focus on improving the solubility and stability of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide inhibitor to increase its efficacy in lab experiments. Finally, the development of new 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide inhibitors with improved pharmacokinetic properties could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide inhibitor involves several steps, including the preparation of starting materials, reaction, and purification. The starting materials used in the synthesis are 3-methoxybenzaldehyde, 1,4-dioxaspiro[4.5]decane, and N-(tert-butoxycarbonyl)-D-serine. The reaction involves the condensation of 3-methoxybenzaldehyde and 1,4-dioxaspiro[4.5]decane to form a spirocyclic intermediate, which is then reacted with N-(tert-butoxycarbonyl)-D-serine to form the final product. The product is then purified using column chromatography to obtain pure 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide inhibitor.

Scientific Research Applications

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including schizophrenia, Alzheimer's disease, and cancer. Studies have shown that 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide inhibitor can increase the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, in the brain. This can improve the cognitive function and reduce the symptoms of schizophrenia and Alzheimer's disease. Additionally, 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide inhibitor has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-20-14-4-2-3-13(11-14)17-15(19)12-18-7-5-16(6-8-18)21-9-10-22-16/h2-4,11H,5-10,12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVRSHFHDWVBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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